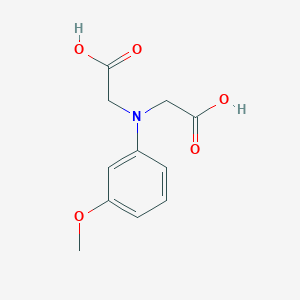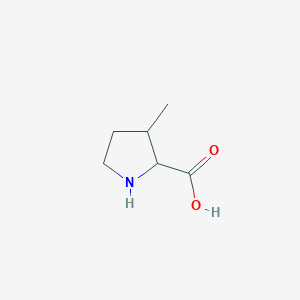
1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride
Descripción general
Descripción
The compound “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is similar to the one you’re asking about . It has a CAS Number of 901380-91-4 and a molecular weight of 169.65 . It’s stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is 1S/C6H15NO2.ClH/c1-2-8-5-6-9-4-3-7;/h2-7H2,1H3;1H .Chemical Reactions Analysis
Amines, such as “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride”, can be analyzed using ion-exchange chromatography with suppressed conductivity .Physical And Chemical Properties Analysis
The compound “1-(2-Aminoethoxy)-2-ethoxyethane hydrochloride” is stored at room temperature and has a physical form of oil .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- In the field of chemical synthesis, 1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride has been studied for its potential in creating complex molecular structures. For example, Ejsmont et al. (2002) investigated the orthorhombic polymorphs of two trans-4-aminoazoxybenzenes, which share a similar molecular structure, focusing on their crystal and molecular structures using X-ray diffraction. These studies contribute to the understanding of molecular conformations and their impact on chemical properties (Ejsmont et al., 2002).
Catalysis and Material Synthesis
- The compound has also been a focus in material synthesis and catalysis research. Facchetti et al. (2016) described the synthesis of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline Ruthenium catalysts, highlighting the role of similar compounds in catalytic processes. This research is crucial for developing new catalysts with specific properties for industrial and pharmaceutical applications (Facchetti et al., 2016).
Fluorescence and Chromatography
- In the area of fluorescence and chromatography, compounds structurally related to this compound have been used as derivatization reagents. For instance, Hara et al. (1994) synthesized 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application is significant for the sensitive detection of specific chemical compounds in analytical chemistry (Hara et al., 1994).
Organic Chemistry and Bioactivity Studies
- Lavanya et al. (2010) conducted research in organic chemistry, synthesizing derivatives of 1-phenyl-1H-benzo(d)imidazole, which are structurally related to the compound . They evaluated these compounds for various bioactivities like antioxidants, antibacterial, and antifungal properties. This kind of research is crucial in drug discovery and the development of new pharmaceutical agents (Lavanya et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-phenylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNJNJGVUCSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)




![2-[(5-Methylfuran-2-yl)methylidene]propanedioic acid](/img/structure/B3122111.png)





![3-[(4-Fluoro-2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B3122156.png)

![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)